Relevance: While FIPM shares the core morpholine and pyridine ring structure with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, it features a distinct substitution pattern on the pyridine ring. The presence of a fluorine atom and a larger, more complex 5-isopropoxy-1H-indazol-3-yl substituent differentiates FIPM and highlights the structure-activity relationship studies conducted in the development of LRRK2-targeting compounds. []
Compound Description: PQR626 is a potent and orally bioavailable mTOR inhibitor with excellent brain penetration, making it a potential therapeutic candidate for neurological disorders. [] Notably, it demonstrated significant efficacy in reducing mortality in a mouse model of Tuberous Sclerosis Complex (TSC) by inhibiting mTOR activity in the brain. []
Relevance: PQR626, while sharing the pyridine ring with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, differs significantly in its overall structure. [] The presence of two distinct morpholine rings (3,5-dimethylmorpholine and 3-methylmorpholine) linked to a triazine ring, which is further connected to the pyridine, distinguishes PQR626. [] This structural difference highlights the exploration of diverse chemical scaffolds in the search for effective mTOR inhibitors.
Compound Description: The crystal structure of this compound was analyzed, revealing a chair conformation for the morpholine ring and key spatial orientations of its substituents. [] Notably, the study focused on the compound's crystallographic features, without delving into its biological activity. []
Compound Description: Cpd27 is a potent and selective inhibitor of the second bromodomain of human transcription initiation factor TFIID subunit 1 (TAF1(2)). [] It exhibits an IC50 of 10 nM for TAF1(2) binding while maintaining high selectivity against other bromodomain family members. [] Furthermore, Cpd27 demonstrates cellular activity by engaging endogenous TAF1 and synergizes with the BET inhibitor JQ1 in antiproliferative assays, suggesting its potential as a tool compound for studying TAF1(2) function. []
Compound Description: MHV370 acts as an antagonist of Toll-like receptors 7 and 8 (TLR7/8), inhibiting the inflammatory response mediated by these receptors. [] It was developed through structure-based optimization and shows promising in vivo activity, leading to its advancement into Phase 2 clinical trials for treating systemic autoimmune diseases like Sjögren's syndrome and mixed connective tissue disease. []
Relevance: Similar to Cpd27, MHV370 shares the morpholine moiety with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, but differs significantly in its overall structure. [] The morpholine ring in MHV370 is functionalized as a carboxamide and attached to a bicyclo[2.2.2]octane system, which is further linked to a complex pyrazolopyridine scaffold. [] This structural disparity highlights the diverse applications of morpholine-containing compounds in medicinal chemistry.
Compound Description: This class of compounds, particularly their amine salts, were synthesized and evaluated for their antianaphylactic activity. [] They were synthesized by reacting 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphorus oxychloride or by reacting 4-oxo-4H-pyrido[3′,2′:4,5]thieno[3,2-d]1,3-oxazines with amines. []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this class of compounds holds relevance due to its focus on pyridine-containing structures and their biological activities. [] The incorporation of a thieno[2,3-b]pyridine core in these compounds highlights the exploration of related heterocyclic systems to pyridine in medicinal chemistry, particularly for targeting allergic reactions. []
Compound Description: This compound is a spiro benzoxazinone dye synthesized via ultrasonic and solvent-free condensation of 2-aminobenzoic acid with 4-bromoisobenzofuran-1,3-dione under basic conditions. [] The spiro product (Compound 1) possesses both electrophilic and nucleophilic centers, allowing for diverse chemical modifications. []
Relevance: Although structurally dissimilar to 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, Compound 1 is included due to its use as a versatile building block for generating diverse heterocyclic compounds, underscoring the importance of synthetic methods in expanding chemical space for drug discovery. []
Compound Description: Compound 1 serves as a key starting material for synthesizing a series of novel fluoroquinolone analogs via reactions with various amines. [] The synthesized compounds were evaluated for their antimicrobial activity. []
Relevance: While structurally unrelated to 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, the study using Compound 1 highlights the importance of exploring chemical modifications to known pharmacophores, such as fluoroquinolones, to develop new antimicrobial agents. [] This emphasizes the continuous need for novel strategies to combat antimicrobial resistance.
4-(2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (L1), 3-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol (L2), 2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetic Acid (L3), and 5-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)pentan-1-amine (L4)
Compound Description: These four compounds are dual-function triazole-pyridine ligands designed to interact with the amyloid-β (Aβ) peptide and modulate its aggregation, a process implicated in Alzheimer's disease. [] They were synthesized and their metal chelation and Aβ interaction properties were studied. [] The study revealed that all four compounds could limit metal-induced Aβ aggregation. []
Relevance: L1 shares the core structure of 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, containing both a morpholine and a pyridine ring. [] The key difference lies in the linker between the morpholine nitrogen and the pyridine ring. L1 has a 2-(1H-1,2,3-triazol-1-yl)ethyl linker, while the target compound has a 3-trimethylsilanylethynyl linker. [] L2, L3 and L4 also share the pyridine-triazole core structure with L1 and the target compound but have different linkers attached to the triazole ring. [] This comparison underscores the importance of linker modifications in medicinal chemistry and the development of potential Alzheimer's disease therapeutics.
Compound Description: This class of compounds has been investigated for its potential in treating and preventing various diseases in birds. [, ] Studies suggest they can activate general resistance, improve safety and growth in young birds, mitigate stress responses, and enhance immune responses to vaccines. []
Relevance: Though structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this class of compounds is relevant due to its shared morpholine moiety and its focus on pyridine-containing structures for biological applications. [, ] The emphasis on morpholine derivatives with a pyridine-triazole core highlights the exploration of similar chemical spaces for diverse therapeutic applications, including veterinary medicine.
Compound Description: Compound 2 is a derivative of (1)benzofuro(3,2-c)pyridine, synthesized by reacting the parent compound with sodium hydride followed by methylation with methyl iodide. [] It serves as an intermediate in the synthesis of various (1)benzofuro(3,2-c)pyridine derivatives. []
Relevance: Although structurally different from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, Compound 2 is relevant as it belongs to a class of compounds containing a pyridine ring fused to a benzofuran moiety. [] This structural motif highlights the exploration of diverse heterocyclic systems incorporating pyridine and their potential applications in medicinal chemistry.
Compound Description: These compounds, specifically 1-piperidinyl(1)benzofuro(3,2-c)pyridine (Compound 6), 1-morpholinyl(1)benzofuro(3,2-c)pyridine (Compound 7), and 1-pyrrolidinyl(1)benzofuro(3,2-c)pyridine (Compound 8), are derivatives of (1)benzofuro(3,2-c)pyridine. [] They were synthesized by reacting 1-chloro(1)benzofuro(3,2-c)pyridine with excess heterocyclic secondary amines, including piperidine, morpholine, and pyrrolidine, respectively. []
Relevance: Compound 7, containing both a morpholine ring and a benzofuran-fused pyridine system, shares structural similarities with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine. [] The presence of these common structural motifs highlights the exploration of diverse heterocyclic frameworks incorporating both morpholine and pyridine for potential biological applications.
1-Phenyl(1)benzofuro(3,2-c)pyridine (Compound 9) and 1-(Pyridin-3-yl)(1)benzofuro(3,2-c)pyridine (Compound 10)
Compound Description: These compounds are derivatives of (1)benzofuro(3,2-c)pyridine, synthesized via Suzuki coupling reactions. [] Compound 9 was synthesized by reacting 1-chloro(1)benzofuro(3,2-c)pyridine with phenylboronic acid, while Compound 10 was synthesized using pyridine-3-boronic acid. [] The study primarily focused on their synthesis and characterization. []
Relevance: These compounds, while structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, highlight the versatility of the (1)benzofuro(3,2-c)pyridine scaffold in synthetic chemistry. [] The ability to introduce diverse substituents, such as phenyl and pyridinyl groups, through Suzuki coupling reactions underscores the potential of this core structure for generating a library of compounds with varying biological activities.
Compound Description: Compound 12 is a derivative of (1)benzofuro(3,2-c)pyridine, synthesized by N-amination of the parent compound with 1-((aminooxy)sulfonyl)-4-methylbenzene. [] It was further used to generate 1-benzofuro(3,2-c)pyrazolo(1,5-a)pyridine carboxylic acid esters via a 1,3-dipolar cycloaddition reaction with dimethyl but-2-ynedioate or ethyl propiolate. []
Relevance: Although structurally dissimilar to 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, Compound 12 highlights the continued exploration and modification of the (1)benzofuro(3,2-c)pyridine scaffold for generating diverse heterocyclic systems, potentially with interesting biological activities. []
Compound Description: Compound 1 is a thiazole benzenesulfonamide derivative designed as a β3-adrenergic receptor agonist. [] Its pharmacokinetic profile was studied in rats, dogs, and monkeys to understand its absorption, distribution, metabolism, and excretion. [] The study found low oral bioavailability in these species, primarily attributed to poor oral absorption and first-pass metabolism. []
Relevance: Although structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, Compound 1 is relevant due to its inclusion in a study aimed at improving oral bioavailability through structural modifications. []
Relevance: Although structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, the development of Compound 2 highlights the challenges and considerations involved in prodrug design for improving pharmacokinetic properties, particularly oral bioavailability. []
Compound Description: Compound 3, a morpholine derivative of Compound 1, was synthesized as a potential prodrug to enhance its oral bioavailability. [] Interestingly, while its conversion to the active drug remained low (<3%), Compound 3 exhibited significantly improved oral bioavailability (56%) compared to Compound 1 (4%) in monkeys. [] This improvement was attributed to a reduction in hydrogen bonding sites within the molecule. []
Relevance: Compound 3 shares the morpholine moiety with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine and highlights the impact of morpholine incorporation on the pharmacokinetic properties of drug candidates. [] Specifically, the study demonstrating improved oral bioavailability due to reduced hydrogen bonding in Compound 3 emphasizes the importance of structural modifications in optimizing drug absorption and distribution.
Compound Description: Compound 4, a 2-pyridyl analog of Compound 1, was designed based on the hypothesis that reducing hydrogen bonding sites could improve oral bioavailability. [] Studies in rats and monkeys confirmed this hypothesis, demonstrating improved oral bioavailability for Compound 4 compared to Compound 1. []
Relevance: Although structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, the development and success of Compound 4 further underscores the importance of understanding and manipulating physicochemical properties, such as hydrogen bonding, in optimizing drug design for enhanced pharmacokinetic profiles and ultimately, therapeutic efficacy. []
Compound Description: These compounds represent a series of histamine receptor antagonists, specifically targeting the H3 receptor. [] They were designed and synthesized to explore their potential in treating various conditions, including allergies, sleep disorders, and cognitive impairments. []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, the development of these histamine receptor antagonists highlights the importance of exploring diverse chemical scaffolds and pharmacophores for targeting specific receptor subtypes involved in various physiological and pathological processes. []
Compound Description: L2 is a terpyridine ligand synthesized as a precursor for ruthenium(II) complexes. [] This compound features a pyridine ring substituted at the 4-position with a methyl ester group. []
Relevance: L2 shares the pyridine ring structure with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, highlighting the prevalence of this heterocycle in coordination chemistry and materials science. [] The presence of the methyl ester group in L2 allows for further functionalization and the introduction of various substituents, broadening the structural diversity of potential ligands for metal complexes.
Ruthenium(II) Complexes of Amino-Substituted Polypyridine Ligands
Compound Description: This research focused on synthesizing and characterizing a series of novel ruthenium(II) complexes containing polypyridine ligands with amino-substituted side chains. [] The study aimed to investigate their photophysical properties and explore their potential as molecular switches. []
Relevance: While not directly structurally related to 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this research emphasizes the significance of pyridine-containing ligands in coordination chemistry and their diverse applications in materials science, particularly in developing photoactive and switchable materials. []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, Inhibitor 2 highlights the challenges associated with developing small-molecule inhibitors of protein-protein interactions. [] The limited aqueous solubility of Inhibitor 2 underscores the importance of considering physicochemical properties early in the drug discovery process to facilitate biophysical evaluation and optimize pharmacokinetic parameters.
Compound Description: Inhibitor 5, a second-generation analog of Inhibitor 2, was designed to address the solubility limitations of the first-generation compound. [] By incorporating a morpholine moiety, Inhibitor 5 exhibited improved aqueous solubility, making it a more promising hit for further development as a modulator of the NCS1:D2 interaction. []
Relevance: Inhibitor 5 shares the morpholine moiety with 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine and emphasizes the strategic use of morpholine in medicinal chemistry to enhance the physicochemical properties of drug candidates. [] Specifically, the incorporation of morpholine in Inhibitor 5 led to improved aqueous solubility, a critical parameter for biophysical assessment and potential therapeutic development.
5-Methyl-3-phenyl-1H-pyrazole (Compound 4.21)
Compound Description: Compound 4.21 was identified as a hit fragment from a library screen employing a structure-based drug design approach targeting the NCS1:D2 interaction. [] The fragment-based approach aimed to identify smaller molecular entities capable of binding to the target, providing starting points for developing more potent and selective inhibitors. []
Relevance: Although structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, the identification of Compound 4.21 highlights the utility of fragment-based drug discovery in targeting challenging protein-protein interactions. [] This approach allows for the exploration of a broader chemical space and the identification of novel scaffolds that may serve as starting points for developing more complex and effective inhibitors.
Ethyl 3-(4-Pyridinylamino)-1H-indole-2-carboxylate and its Derivatives
Compound Description: This research describes the use of ethyl 3-(4-pyridinylamino)-1H-indole-2-carboxylate and its derivatives, including substituted indole-2-carboxylic acid esters and benzo[b]thiophene-2-carboxylic acid esters, as inhibitors of interleukin-4 (IL-4) gene expression. [] These compounds target allergic reactions, asthma, rhinitis, dermatitis, B-cell lymphomas, tumors, bacterial infections, and viral infections caused by rhinovirus or respiratory syncytial virus (RSV). []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this research highlights the exploration of compounds containing pyridine rings and their diverse biological activities, particularly in immune modulation and anti-inflammatory effects. []
2-Isopropylchroman-4-one
Compound Description: This compound is a chroman-4-one derivative used in the synthesis of benzopyrans. [] Reaction with ethyl formate yielded 3-(2-methylprop-1-enyl)chromone, a rearrangement product, instead of the expected product. []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this research highlights the importance of exploring new reactions and their mechanisms, especially when working with complex molecules and aiming for specific modifications. []
Compound Description: This compound is a chroman-4-one derivative used in the synthesis of benzopyrans. [] Reaction with hydroxylamine did not yield the expected benzopyrano[3,4-d]isoxazole but instead produced 5-(2-hydroxyphenyl)-4-(4-hydroxy-1-methylbut-1-enyl)isoxazole as the major product. []
Relevance: Similar to the previous compound, this research emphasizes the complexities and challenges in organic synthesis, even when dealing with seemingly straightforward reactions. [] Unexpected rearrangements and side reactions can occur, requiring careful analysis and optimization of reaction conditions.
4-Oxochroman-3-carbonitriles
Compound Description: This class of compounds is a key intermediate in the synthesis of various benzopyran derivatives. [] The study focuses on their synthesis and subsequent reduction using sodium cyanoborohydride, which led to a novel rearrangement. []
Relevance: Although structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this research emphasizes the exploration of novel reactions and rearrangement pathways for synthesizing diverse heterocyclic compounds, including those containing a chromone core. []
Chromone-3-carbonitrile and Chromone-3-carboxaldehyde
Compound Description: These compounds are key building blocks in the synthesis of various benzopyran derivatives. [] The study explored their reactivity with lithium dialkynylcuprates, leading to 1,4-addition products and the discovery of a remarkable new compound, Z-2-[6-propyl-8-oxo-6H,8H-bis[1]benzopyrano[2,3-b:3.4'e]pyridin-6-yl]oct-2-en-4-ynonitrile. []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this research highlights the importance of exploring the reactivity of common building blocks, such as chromone-3-carbonitrile and chromone-3-carboxaldehyde, for discovering novel compounds and synthetic methodologies. [] The study showcases the potential of these building blocks in accessing complex heterocyclic systems, including those with fused rings and extended conjugation.
Compound Description: This compound is a derivative of chromone-3-carboxaldehyde, containing a trimethylsilylethynyl group at the 2-position. [] The study explored its reactivity with lithium acetylides, resulting in the formation of 2-trimethylsilylethynyl-3-(1-hydroxy-2-propynyl)chromones and their desilylated counterparts. []
Relevance: While structurally distinct from 4-(3-Trimethylsilanylethynyl-pyridin-2-yl)-morpholine, this research highlights the use of silyl protecting groups in organic synthesis, particularly for modulating the reactivity of alkynes. [] The study showcases the potential of 2-(trimethylsilylethynyl)chromone-3-carboxaldehyde as a versatile building block for synthesizing diverse chromone derivatives with potential biological activities.
Compound Description: This compound acts as an inhibitor of casein kinase 1 delta (CK1δ), binding to the enzyme's active site. [] While its specific biological activity is not elaborated upon, its structural information suggests potential use in research exploring CK1δ function or as a lead compound for developing more potent and selective inhibitors. []
Relevance: This compound shares the core structure of 4-(3-trimethylsilanylethynyl-pyridin-2-yl)-morpholine, containing both a morpholine and a pyridine ring. [] They differ in the substitution on the pyridine ring. The related compound has a 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl substituent at the 4-position, while the target compound has a trimethylsilanylethynyl substituent at the 3-position. [] This difference highlights the potential for modifying substituents on this scaffold to achieve specific biological activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.